1-ethyl-3,5-dimethyl-1H-Pyrazole-4-acetaldehyde
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Overview
Description
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, dimethyl, and acetaldehyde groups. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and offers broad substrate scope and excellent functional group tolerance .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multi-step synthesis, starting from readily available starting materials such as hydrazines and carbonyl compounds. The reactions are typically carried out under mild conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Formation of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes and interfere with metabolic pathways in parasites, leading to their antileishmanial and antimalarial activities . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- 1-ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
- 3-methoxy-1,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Uniqueness
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetaldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C9H14N2O/c1-4-11-8(3)9(5-6-12)7(2)10-11/h6H,4-5H2,1-3H3 |
InChI Key |
SWPFSLFMZVJDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CC=O)C |
Origin of Product |
United States |
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